

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Bromo- α -tetralone

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Compound of Interest

Compound Name: 5-Bromotetralone

Cat. No.: B030818

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Introduction

5-Bromo- α -tetralone, with the chemical formula $C_{10}H_9BrO$, is an organic halogenated compound belonging to the class of brominated aromatic ketones.^[1] Structurally, it consists of a tetralone ring system with a bromine atom substituted at the 5th position.^[1] This compound typically appears as a white to off-white or beige crystalline solid and may have a faint, characteristic odor.^{[1][2]} It is not a naturally occurring substance and is produced synthetically.^[1] 5-Bromo- α -tetralone serves as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry, where it is utilized as a building block for creating more complex, bioactive molecules and drug candidates.^[1] Its application also extends to agrochemical research for the development of pesticide analogs.^[1]

Physicochemical Properties

The fundamental physicochemical properties of 5-Bromo- α -tetralone are summarized in the table below, providing a consolidated reference for laboratory and research applications.

Property	Value	Source(s)
IUPAC Name	5-bromo-3,4-dihydronaphthalen-1(2H)-one	[2][3][4]
Synonyms	5-Bromo-A-tetralone, 5-bromotetralone	[2][4]
CAS Number	68449-30-9	[1][2][3]
Molecular Formula	C ₁₀ H ₉ BrO	[1][2][3]
Molecular Weight	225.08 g/mol	[1][4][5]
Appearance	White to off-white/beige crystalline solid	[1][2][4]
Melting Point	47-48 °C (Solvent: methanol)	[4]
Boiling Point	323.5 °C at 760 mmHg; 105-110 °C at 0.3 Torr	[3][4]
Density	1.511 g/cm ³ (Predicted)	[3][4]
Solubility	Sparingly soluble in water.[1] Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), Ethanol (2 mg/ml), and PBS (pH 7.2, 0.15 mg/ml).	[4]
Refractive Index	1.598	[3]
Vapor Pressure	0.000261 mmHg at 25°C	[3]
Storage	Sealed in a dry environment at room temperature.[1][4]	

Experimental Protocols

Synthesis of 5-Bromo- α -tetralone via Bromination of α -Tetralone

A common method for the preparation of 5-Bromo- α -tetralone involves the regioselective bromination of α -tetralone.^[1] This regioselectivity is influenced by the electronic and steric factors of the naphthalene ring system.^[1]

Materials:

- α -Tetralone
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (radical initiator)
- Carbon tetrachloride (CCl_4 , inert solvent)
- Round-bottomed flask
- Reflux condenser
- Magnetic stirrer and heating mantle
- Separatory funnel
- Rotary evaporator
- Recrystallization apparatus

Procedure:

- In a round-bottomed flask, dissolve α -tetralone in an appropriate volume of carbon tetrachloride.
- Add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide to the solution.
- Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.
- Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
- Once the reaction is complete, cool the mixture to room temperature.

- Filter the mixture to remove succinimide.
- Wash the filtrate with a sodium thiosulfate solution to remove any unreacted bromine, followed by a water wash.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting crude product by recrystallization from a suitable solvent (e.g., methanol) to yield 5-Bromo- α -tetralone.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are crucial for confirming the structure of the synthesized compound.[\[6\]](#)[\[7\]](#)

- Sample Preparation: Dissolve a small amount of purified 5-Bromo- α -tetralone in a deuterated solvent (e.g., CDCl_3).
- Analysis: Acquire ^1H and ^{13}C NMR spectra. The ^1H NMR spectrum will show characteristic signals for the aromatic and aliphatic protons, with their chemical shifts and coupling constants providing information about the substitution pattern and the conformation of the alicyclic ring.[\[7\]](#) The ^{13}C NMR spectrum will show distinct peaks for each carbon atom in the molecule.

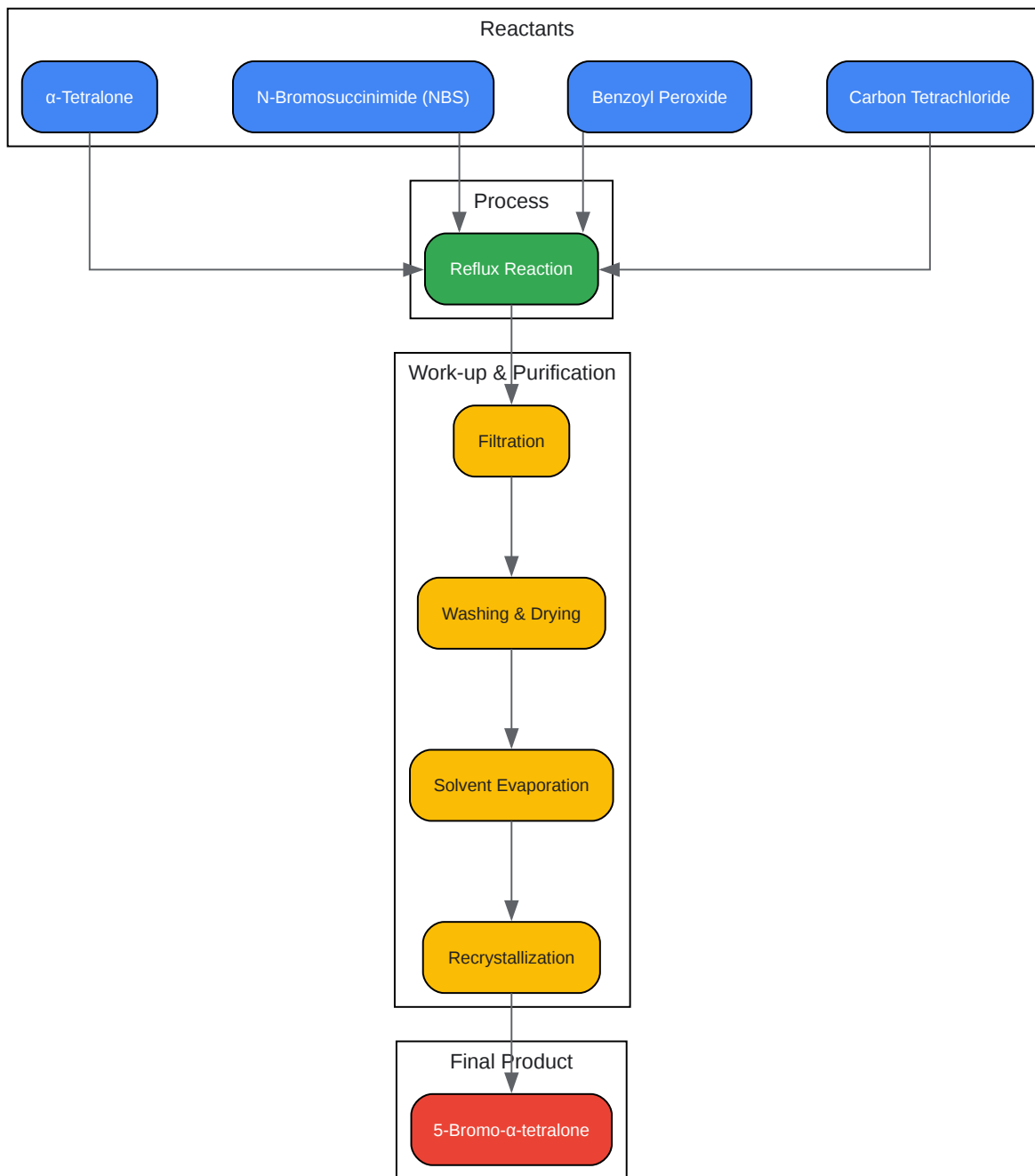
2. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[\[6\]](#)

- Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.
- Analysis: Acquire the IR spectrum. Key characteristic absorption bands to identify include the $\text{C}=\text{O}$ stretch of the ketone (typically around 1685 cm^{-1} for aryl ketones), $\text{C}-\text{H}$ stretches for the aromatic and aliphatic portions, and $\text{C}-\text{Br}$ stretching vibrations.[\[8\]](#)[\[9\]](#)

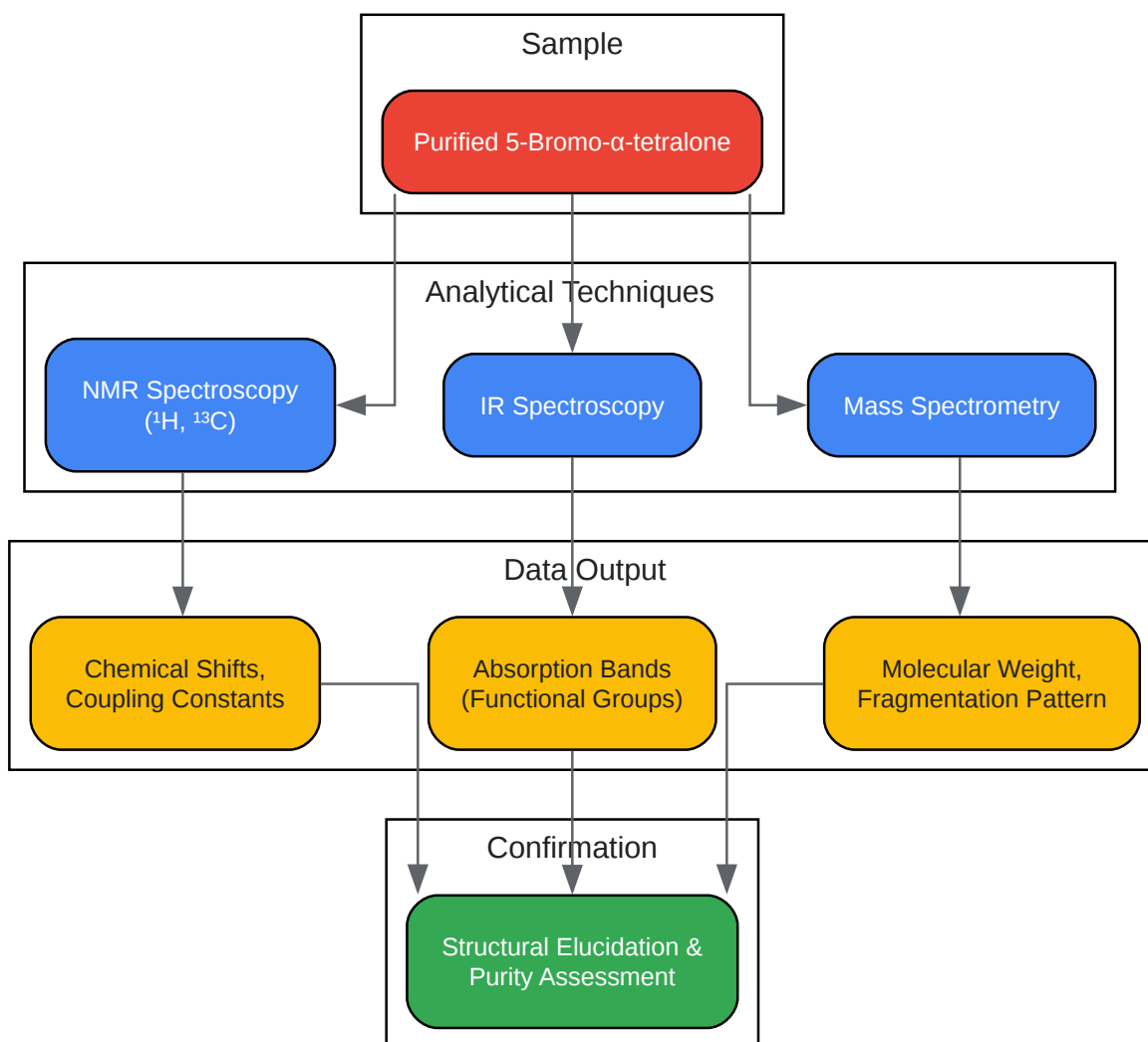
3. Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound.[\[6\]](#)

- Analysis: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 5-Bromo- α -tetralone (225.08 g/mol).^[5] The isotopic pattern of bromine (approximately equal abundance of ^{79}Br and ^{81}Br) will result in two molecular ion peaks (M and M+2) of similar intensity.

Visualizations

Synthesis Workflow for 5-Bromo- α -tetralone

Physicochemical Characterization Workflow



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